![molecular formula C21H23NO5 B14148930 Diethyl [benzoyl(3-methylphenyl)amino]propanedioate CAS No. 88744-13-2](/img/structure/B14148930.png)
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is an organic compound with a complex structure that includes a benzoyl group, a 3-methylphenyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [benzoyl(3-methylphenyl)amino]propanedioate typically involves the alkylation of enolate ions. . The enolate ion then undergoes nucleophilic substitution with an appropriate benzoyl halide and 3-methylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or 3-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [benzoyl(3-methylphenyl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzoyl and 3-methylphenyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity but lacking the benzoyl and 3-methylphenyl groups.
Diethyl [benzoyl(2-methylphenyl)amino]propanedioate: A closely related compound with a different position of the methyl group on the phenyl ring.
Uniqueness
Diethyl [benzoyl(3-methylphenyl)amino]propanedioate is unique due to the presence of both benzoyl and 3-methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88744-13-2 |
|---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
diethyl 2-(N-benzoyl-3-methylanilino)propanedioate |
InChI |
InChI=1S/C21H23NO5/c1-4-26-20(24)18(21(25)27-5-2)22(17-13-9-10-15(3)14-17)19(23)16-11-7-6-8-12-16/h6-14,18H,4-5H2,1-3H3 |
InChI Key |
YNVNUCDVHUGQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


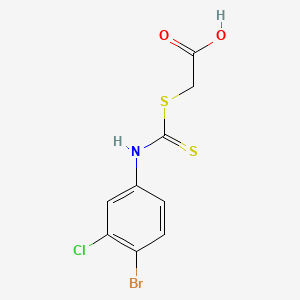
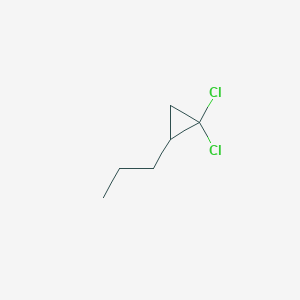
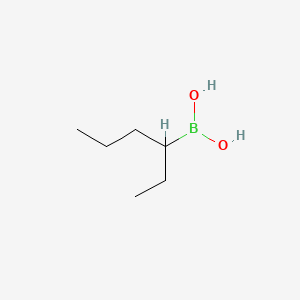
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
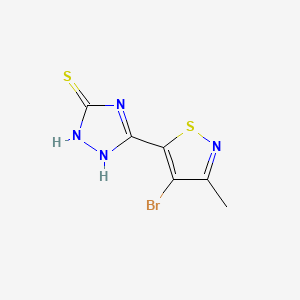
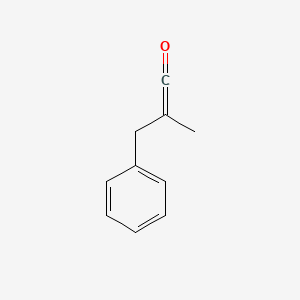

![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
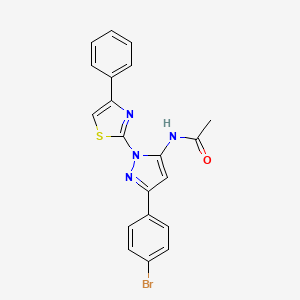
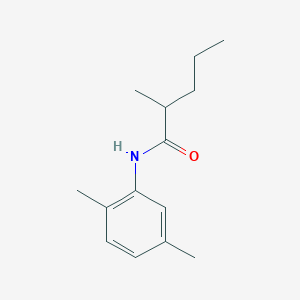
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
